molecular formula C16H12O4 B7741569 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- CAS No. 137987-97-4

4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-

Cat. No.: B7741569
CAS No.: 137987-97-4
M. Wt: 268.26 g/mol
InChI Key: WLBAIDJMWRKCNT-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- is a chemical compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzopyran core with a hydroxy group at the 7th position and a 3-methylphenoxy group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- typically involves the condensation of appropriate phenolic and phenoxy precursors under controlled conditions. One common method includes the use of a base-catalyzed reaction where the phenolic compound is reacted with a suitable phenoxy derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzopyran ring can be reduced to form dihydro derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydrobenzopyran derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxy group can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

  • 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-
  • 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-
  • 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-

Comparison: 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- is unique due to the presence of the 3-methylphenoxy group, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials.

Properties

IUPAC Name

7-hydroxy-3-(3-methylphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-10-3-2-4-12(7-10)20-15-9-19-14-8-11(17)5-6-13(14)16(15)18/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBAIDJMWRKCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160423
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137987-97-4
Record name 7-Hydroxy-3-(3-methylphenoxy)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137987-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137987974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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